(1S,2R)-3-Chlorocyclohex-3-ene-1,2-diol
Description
Properties
CAS No. |
828295-37-0 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(1S,2R)-3-chlorocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1 |
InChI Key |
POQMPIZDNRDMKF-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C(=C1)Cl)O)O |
Canonical SMILES |
C1CC(C(C(=C1)Cl)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
a) (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
- Structure : Contains a conjugated diene system (3,5-diene) and chlorine at position 3.
- Stereochemistry : 1S,2S configuration versus 1S,2R in the target compound.
- Applications : Used in ascorbate (vitamin C) synthesis due to its electron-rich diene system, which facilitates oxidation reactions .
- Key Difference: The conjugated diene enhances reactivity in cycloaddition or oxidation processes compared to the mono-ene system in (1S,2R)-3-chlorocyclohex-3-ene-1,2-diol.
b) (1R,2S)-3-Cyclooctene-1,2-diol (CAS 170211-27-5)
- Structure : Eight-membered cycloöctene ring with 1R,2S stereochemistry.
- The SMILES string (C1CCC(C(C=CC1)O)O) indicates a less strained conformation compared to the six-membered analog .
- Applications : Likely used in macrocyclic synthesis or as a ligand in catalysis due to its conformational flexibility.
c) (3R,4S,5R)-5-Amino-3,4-dihydroxycyclohex-1-enecarboxylic Acid
- Structure: Cyclohexene ring with amino and carboxylic acid substituents.
- Applications: Critical intermediate in oseltamivir (Tamiflu®) synthesis. The amino and carboxylic acid groups enable nucleophilic reactions and salt formation, distinguishing it from the chlorine-substituted target compound .
d) (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- Structure : Cyclopentene core fused with an imidazo-pyridine group and hydroxymethyl substituent.
- Molecular Weight : 281.69 g/mol (vs. ~164.6 g/mol for the target compound).
Comparative Data Table
Chemical Reactivity and Functional Group Analysis
- Chlorine Substituent: In this compound, the chlorine atom increases electrophilicity at C3, enabling nucleophilic substitution reactions. This contrasts with amino- or carboxylic acid-substituted analogs, where functional groups drive acid-base reactivity .
Q & A
Q. Basic
- Drug Intermediates : Serves as a precursor for haloconduritols, which are explored as glycosidase inhibitors for diabetes and viral therapies .
- Enzyme Substrates : Used to study the substrate specificity of dehydrogenases (e.g., E. coli GldA) in chiral recognition assays .
What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?
Q. Advanced
- Chiral Ligands : Use (R)-BINAP or Salen ligands with transition metals (e.g., Mn) to achieve >90% ee via π-π interactions with the cyclohexene ring .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired stereoisomers selectively .
| Strategy | Mechanism | Typical ee |
|---|---|---|
| Chiral Ligand Catalysis | Metal-ligand coordination stabilizes TS | 85–95% |
| Enzymatic Kinetic Resolution | Selective hydrolysis of minor enantiomer | 90–98% |
How can researchers address contradictions in reported biological activities of derivatives?
Advanced
Variability in biological data (e.g., IC values) may stem from:
- Impurity Profiles : Trace epoxides or epimerized diols can skew results. Validate purity via -NMR integration and LC-MS .
- Assay Conditions : Adjust buffer ionic strength (e.g., 50 mM PBS vs. Tris-HCl) to stabilize protein-diol interactions .
- Structural Analogs : Compare activity of (1S,2R)-3-chloro vs. (1S,2R)-3-bromo derivatives to isolate electronic effects .
What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
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